molecular formula C19H26FN3O3 B1164536 5-fluoro ADB metabolite 7

5-fluoro ADB metabolite 7

Cat. No.: B1164536
M. Wt: 363.4
InChI Key: MVDXLPCBCLGFHC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro ADB metabolite 7, also known as the 5-fluoro ADB ester hydrolysis metabolite or 5F-MDMB-PINACA metabolite 7, is a major carboxylic acid metabolite of the potent synthetic cannabinoid agonist 5-fluoro ADB (5F-MDMB-PINACA) . This compound is formed primarily through the enzymatic hydrolysis of the parent compound's methyl ester group, a reaction mediated by carboxylesterase enzymes . This metabolite is an critical analytical reference standard for researchers in forensic toxicology and clinical chemistry. Its primary application is as a definitive biomarker for confirming the consumption of 5-fluoro ADB, a potent indazole carboxamide synthetic cannabinoid that has been implicated in numerous fatalities and impaired driving cases worldwide . The parent compound, 5-fluoro ADB, is often present at very low or undetectable concentrations in biological samples due to its rapid and extensive metabolism . In contrast, this compound is found at significantly higher concentrations and demonstrates greater stability in blood and other matrices, making it a superior and more reliable target for analytical confirmation . Studies of postmortem blood samples have shown average central blood concentrations of 49 ng/mL for the metabolite, compared to only 0.29 ng/mL for the parent compound . Analysis of this metabolite via LC-MS/MS is therefore essential for accurate toxicological investigations, including postmortem toxicology and human performance cases, such as determining impairment in drivers . ATTENTION : This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H26FN3O3

Molecular Weight

363.4

InChI

InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H,21,24)(H,25,26)/t16-/m1/s1

InChI Key

MVDXLPCBCLGFHC-MRXNPFEDSA-N

SMILES

O=C(N[C@H](C(O)=O)C(C)(C)C)C1=NN(CCCCCF)C2=C1C=CC=C2

Synonyms

5-fluoro MDMB-PINACA metabolite 7

Origin of Product

United States

Nomenclature and Advanced Structural Characterization of 5 Fluoro Adb Metabolite 7

Chemical Nomenclature and Systematics

The precise naming of a chemical entity is fundamental for unambiguous scientific communication. This section details the systematic nomenclature of 5-fluoro ADB metabolite 7 according to the International Union of Pure and Applied Chemistry (IUPAC) and discusses its common alternative designations.

The formal IUPAC name for this compound is N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine . caymanchem.com This systematic name is derived by applying a set of established rules that describe the molecule's structure in a hierarchical manner.

The naming process can be broken down as follows:

Parent Structure: The core of the name is "L-valine," an essential amino acid characterized by an isopropyl group. The "L" denotes the stereochemistry at the alpha-carbon.

Acyl Group: The L-valine is N-acylated, meaning a carbonyl group is attached to its nitrogen atom. This acyl group is complex and is named as a substituent.

Indazole Moiety: The acyl group contains a bicyclic aromatic system, which is identified as "1H-indazole." The "1H" specifies the position of the hydrogen atom on the nitrogen in the pyrazole (B372694) ring.

Carbonyl Group Position: The carbonyl group is attached to the 3-position of the indazole ring, hence "indazol-3-yl]carbonyl]".

Fluoropentyl Substituent: A 5-fluoropentyl group is attached to the nitrogen at the 1-position of the indazole ring, leading to the prefix "1-(5-fluoropentyl)-".

Methyl Group: The valine side chain contains a methyl group at the 3-position, specified as "3-methyl-".

Combining these components in the prescribed order results in the full, unambiguous IUPAC name.

In forensic and clinical literature, more practical or historical names are often used. For the compound , two common alternative designations are "5-fluoro ADB ester hydrolysis metabolite" and "5F-MDMB-PINACA metabolite 7".

The designation "5-fluoro ADB ester hydrolysis metabolite " is a descriptive name that indicates its origin. nih.govfda.gov It clearly states that this compound is a metabolite of 5-fluoro ADB and is formed through the hydrolysis of an ester group in the parent molecule. This metabolic transformation is a major pathway for 5F-ADB.

The name "5F-MDMB-PINACA metabolite 7 " is also widely used and reflects the nomenclature of the parent compound, 5F-MDMB-PINACA. nih.gov The "M7" designation is a common shorthand used in metabolic studies to denote a specific metabolite identified during analysis.

It is important to recognize these different naming conventions to effectively search and interpret scientific literature concerning this compound.

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The confirmation of the structure of metabolites like this compound relies on a combination of advanced analytical techniques. This section explores the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy in its structural elucidation.

For a definitive structural confirmation of N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, a suite of NMR experiments would be employed, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Based on the known structure and data from analogous indazole-3-carboxamide derivatives, a table of predicted ¹H and ¹³C NMR chemical shifts can be compiled to illustrate the expected spectral features.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indazole-H4 ~8.1-8.3 ~122-124
Indazole-H5 ~7.3-7.5 ~121-123
Indazole-H6 ~7.1-7.3 ~126-128
Indazole-H7 ~7.6-7.8 ~110-112
N-CH₂ (pentyl) ~4.4-4.6 ~48-50
CH₂ (pentyl chain) ~1.2-2.0 ~22-31
CH₂-F (pentyl) ~4.5-4.7 ~83-85 (d, JC-F)
Valine-α-CH ~4.5-4.7 ~58-60
Valine-β-CH ~2.1-2.3 ~30-32
Valine-γ-CH₃ ~0.9-1.1 ~18-20
Valine-γ'-CH₃ ~0.9-1.1 ~18-20
C=O (amide) - ~163-165
C=O (carboxyl) - ~175-177
Indazole-C3 - ~140-142
Indazole-C3a - ~125-127

Note: These are predicted values based on general chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification of NPS metabolites in complex biological matrices. nih.gov It provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. When coupled with tandem mass spectrometry (MS/MS), it allows for the controlled fragmentation of a selected precursor ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint.

For this compound, HRMS analysis would confirm its molecular formula as C₁₉H₂₆FN₃O₃. caymanchem.com In MS/MS experiments, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments provides crucial information about the connectivity of the atoms within the molecule.

Several studies have reported the mass spectrometric analysis of 5-fluoro ADB and its metabolites. ub.ac.idresearchgate.net The fragmentation pattern of this compound is characterized by several key product ions.

Characteristic HRMS/MS Fragments of this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Structure/Loss
364.20 318.20 Loss of COOH
364.20 251.12 Rearrangement and loss of the valine moiety
364.20 233.11 Cleavage of the amide bond
364.20 213.10 Loss of the 5-fluoropentyl side chain

The presence of these characteristic fragments in a high-resolution mass spectrum provides strong evidence for the identification of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The key functional groups in N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine would produce the following characteristic absorptions:

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

N-H stretch (amide): A moderate absorption around 3300 cm⁻¹.

C-H stretches (aliphatic and aromatic): Absorptions in the 3100-2850 cm⁻¹ region.

C=O stretch (carboxylic acid and amide): Strong absorptions in the range of 1760-1650 cm⁻¹.

C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.

C-F stretch: A strong absorption in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the skeletal vibrations of the indazole ring and the C-C backbone of the valine and pentyl moieties. The C=O and C=C stretching vibrations would also be Raman active.

Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (carboxylic acid) 3300-2500 (broad) IR
N-H stretch (amide) ~3300 IR
Aromatic C-H stretch 3100-3000 IR, Raman
Aliphatic C-H stretch 3000-2850 IR, Raman
C=O stretch (carboxylic acid) ~1710 IR, Raman
C=O stretch (amide) ~1650 IR, Raman
Aromatic C=C stretch 1600-1450 IR, Raman

The combination of these spectroscopic techniques provides a powerful toolkit for the comprehensive structural characterization of this compound, which is essential for its reliable identification in forensic casework.

Gas Chromatography–Mass Spectrometry (GC–MS) for Complementary Structural Data

Gas Chromatography–Mass Spectrometry (GC–MS) serves as a valuable analytical technique for the structural elucidation of synthetic cannabinoids and their metabolites. While liquid chromatography-tandem mass spectrometry (LC–MS/MS) is often the preferred method for the quantitative analysis of this compound in biological matrices due to its higher sensitivity, GC–MS provides complementary data, particularly regarding the compound's volatility and fragmentation patterns under electron ionization (EI).

The analysis of this compound by GC–MS can be challenging, and the technique is not always recommended for detecting low concentrations of this metabolite in biological specimens. The presence of a carboxylic acid functional group in the metabolite can necessitate derivatization to increase its volatility and improve its chromatographic behavior on standard non-polar GC columns.

Despite these considerations, GC–MS analysis of a reference standard of this compound can provide characteristic mass spectra. The electron ionization process induces fragmentation of the molecule, yielding a unique pattern of mass-to-charge ratios (m/z) that functions as a chemical fingerprint. This mass spectrum can be compared against spectral libraries for identification purposes. Forensic laboratories often rely on comprehensive databases, such as the Cayman Spectral Library and the SWGDRUG Mass Spectral Library, which contain curated GC–MS data for a wide array of novel psychoactive substances and their metabolites.

Below is a table detailing the plausible electron ionization fragmentation of this compound.

Fragment Ion (m/z) Proposed Structure/Loss Significance in Identification
[M]+ (not typically observed) Molecular IonThe molecular ion may be weak or absent due to extensive fragmentation.
[M-COOH]+ Loss of the carboxyl groupIndicates the presence of a carboxylic acid moiety.
[Indazole-3-carboxamide moiety]+ Cleavage of the bond between the valine group and the carbonyl carbonConfirms the core indazole carboxamide structure.
[Fluoropentyl indazole]+ Cleavage of the amide bondA significant fragment indicating the nature of the N-substituent.
[Indazole]+ Loss of the fluoropentyl side chain from the indazole ringA common fragment in many synthetic cannabinoids with an indazole core.
[Valine moiety fragments]+ Fragmentation of the amino acid portionProvides information about the specific amino acid derivative in the molecule.

It is important to note that the actual mass spectrum may be complicated by thermal degradation or rearrangement products, especially if the compound is analyzed without derivatization. Therefore, careful method development and comparison with a certified reference standard are crucial for accurate identification.

Metabolic Pathways and Biotransformation Mechanisms of 5 Fluoro Adb Metabolite 7

Primary Metabolic Pathway: Ester Hydrolysis

The principal metabolic transformation of 5-fluoro ADB is the hydrolysis of its methyl ester group, resulting in the formation of 5-fluoro ADB metabolite 7. This carboxylic acid derivative is found in significantly higher concentrations in biological fluids compared to the parent compound, making it a more reliable indicator of 5-fluoro ADB use. Current time information in North Northamptonshire, GB.nih.govresearchgate.net

Role of Carboxylesterase Enzymes (e.g., CES1) in In Vitro Biotransformation

In vitro studies have identified human carboxylesterase 1 (CES1) as the primary enzyme responsible for the hydrolysis of the methyl ester in 5-fluoro ADB to form metabolite 7. Carboxylesterases are a class of enzymes that play a crucial role in the hydrolysis of various esters and amides, and CES1 is particularly abundant in the human liver. The enzymatic action of CES1 involves the nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid and methanol (B129727). This biotransformation is a key step in the detoxification and elimination of 5-fluoro ADB.

EnzymeRole in 5-fluoro ADB MetabolismSubstrateProductSignificance
Carboxylesterase 1 (CES1)Primary enzyme mediating the hydrolysis of the methyl ester group.5-fluoro ADBThis compoundThis is the main metabolic pathway, leading to the formation of a stable and abundant biomarker for 5-fluoro ADB exposure.

Enzymatic Hydrolysis Utilizing Human Liver Microsomes (HLM) and Hepatocyte Models

The rapid and extensive nature of 5-fluoro ADB metabolism has been demonstrated in studies utilizing human liver microsomes (HLM) and human hepatocytes. researchgate.netdntb.gov.uanih.gov These in vitro models are essential for simulating the metabolic processes that occur in the liver.

Incubation of 5-fluoro ADB with HLMs has shown a rapid disappearance of the parent compound, with a corresponding increase in the concentration of this compound. dntb.gov.uanih.gov One study reported that after a one-hour incubation of 5-fluoro ADB with HLMs, less than 3.3% of the parent compound remained. dntb.gov.ua This highlights the efficiency of the enzymatic hydrolysis in this system.

Human hepatocyte models provide a more comprehensive view of metabolism as they contain a wider range of phase I and phase II metabolic enzymes. Studies with hepatocytes have confirmed that ester hydrolysis is a major metabolic pathway for 5-fluoro ADB. nih.gov The data from these models are crucial for understanding the in vivo clearance and metabolic fate of the parent compound.

In Vitro ModelKey FindingsReference
Human Liver Microsomes (HLM)Rapid metabolism of 5-fluoro ADB, with significant formation of the ester hydrolysis metabolite (metabolite 7). One study showed a half-life of 3.1 minutes. researchgate.netdntb.gov.uanih.gov
Human HepatocytesConfirmed ester hydrolysis as a major metabolic pathway for 5-fluoro ADB. nih.gov

Sequential and Ancillary Biotransformation Reactions in Related Synthetic Cannabinoids

Oxidative Defluorination Mechanisms

Oxidative defluorination is a notable metabolic pathway for many fluorinated synthetic cannabinoids. This process involves the removal of a fluorine atom and its replacement with a hydroxyl group, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes. nih.govbohrium.com The mechanism is thought to proceed through an initial oxidation of the carbon-fluorine bond, leading to an unstable intermediate that subsequently eliminates fluoride to form a hydroxylated metabolite. researchgate.net In the context of 5-fluoro ADB, oxidative defluorination of the fluoropentyl chain can occur, leading to the formation of a 5-hydroxypentyl metabolite. nih.gov This reaction can happen to the parent compound or to its hydrolyzed metabolite.

Hydroxylation Processes (e.g., Mono- and Di-hydroxylation of Alkyl Chains and Indazole Rings)

Hydroxylation is a common phase I metabolic reaction for synthetic cannabinoids, also mediated by CYP enzymes. nih.gov This process can occur at various positions on the molecule, including the alkyl side chain and the indazole ring system. nih.gov

Alkyl Chain Hydroxylation: The pentyl chain of 5-fluoro ADB and its metabolites is susceptible to hydroxylation at different carbon atoms, leading to the formation of various mono- and di-hydroxylated metabolites. nih.gov

Indazole Ring Hydroxylation: The indazole ring system can also be a site for hydroxylation, resulting in the formation of phenolic metabolites. nih.gov

These hydroxylation reactions increase the polarity of the molecule, facilitating its further metabolism (e.g., glucuronidation) and subsequent excretion from the body.

Biotransformation ReactionEnzymes InvolvedDescriptionResulting Metabolites
Oxidative DefluorinationCytochrome P450 (CYP) enzymesRemoval of the fluorine atom from the pentyl chain and replacement with a hydroxyl group.5-hydroxypentyl metabolites
Alkyl Chain HydroxylationCytochrome P450 (CYP) enzymesAddition of one or more hydroxyl groups to the pentyl side chain.Mono- and di-hydroxylated metabolites
Indazole Ring HydroxylationCytochrome P450 (CYP) enzymesAddition of a hydroxyl group to the indazole ring structure.Phenolic metabolites

Carboxylation and Pentanoic Acid Metabolite Formation

Following the initial ester hydrolysis that forms this compound, the compound can undergo further oxidative processes. researchgate.net One significant pathway involves the oxidative defluorination of the N-pentyl chain, which can be further oxidized to form a pentanoic acid metabolite. researchgate.netdntb.gov.uanih.gov Studies on the metabolism of 5F-ADB and structurally similar 5-fluoro analogs have consistently identified N-pentanoic acid and carboxypentyl metabolites. researchgate.netnih.govnih.gov For instance, in the metabolic profiling of 5F-AB-PINACA, a related synthetic cannabinoid, the most prominent metabolites detected were the AB-PINACA pentanoic acid and 5'-hydroxypentyl-AB-PINACA. nih.govnih.gov This suggests that carboxylation of the alkyl side chain is a common and significant metabolic route for this class of compounds. nih.gov

Epoxide Formation and Subsequent Hydrolysis

Epoxide formation, followed by hydrolysis into a dihydrodiol, is a recognized metabolic pathway for various synthetic cannabinoids, particularly those containing an indazole structure. mmu.ac.ukresearchgate.net This biotransformation has been identified in studies of compounds like AB-PINACA and PB-22. nih.govnih.govnih.gov While this pathway, often resulting in dihydrodiol formation on the benzene ring of the indazole core, has been reported, it is sometimes considered a relatively minor route compared to other primary transformations like hydrolysis and hydroxylation. mmu.ac.uk The potential for 5-fluoro ADB and its metabolites to undergo this reaction is consistent with the metabolic patterns observed for other indazole-containing synthetic cannabinoids. researchgate.netresearchgate.net

Glucuronidation (Phase II Metabolism)

As a Phase II metabolic reaction, glucuronidation plays a crucial role in increasing the water solubility of metabolites to facilitate their excretion. nih.gov Following the initial Phase I transformations, including the ester hydrolysis that produces this compound, the resulting compounds can be conjugated with glucuronic acid. researchgate.netdntb.gov.ua Studies have identified metabolites where the hydrolyzed ester is combined with glucuronidation. nih.govbohrium.com The formation of glucuronide conjugates is a common endpoint in the metabolism of synthetic cannabinoids. nih.gov

In Vitro Metabolic Stability and Clearance Determination

In vitro studies using human liver microsomes (HLM) are critical for determining the metabolic stability of a compound. Research indicates that the parent compound, 5F-ADB, is metabolized very rapidly. nih.govresearchgate.net One study found that after just one hour of incubation with HLMs, less than 3.3% of the parent 5F-ADB remained, and it was undetectable after three hours. researchgate.netdntb.gov.ua This rapid breakdown underscores the importance of its more stable metabolites, like metabolite 7, as biomarkers for confirming intake. researchgate.netnih.gov

For the parent compound 5F-ADB, key metabolic stability parameters have been determined for the first time in a 2020 study. nih.govresearchgate.netresearchgate.net The findings demonstrate a short half-life and high clearance rate, indicating efficient and extensive hepatic metabolism. nih.gov

ParameterValue
Half-Life (t½)3.1 min
Intrinsic Clearance (CLint)256.2 mL min⁻¹ kg⁻¹
Hepatic Clearance (CLhep)18.6 mL min⁻¹ kg⁻¹
Extraction Ratio (ER)0.93

Chemical Synthesis and Preparation of 5 Fluoro Adb Metabolite 7 for Research Standards

Laboratory Synthesis Strategies via Ester Hydrolysis of 5-fluoro ADB Precursor

The principal metabolic pathway for 5-fluoro ADB in the body is the hydrolysis of its methyl ester group to form the corresponding carboxylic acid, known as 5-fluoro ADB metabolite 7. ub.ac.id This biotransformation can be replicated in a laboratory setting to produce the metabolite from a 5-fluoro ADB precursor.

Ester hydrolysis is a fundamental organic reaction that involves cleaving an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. In a typical laboratory synthesis of this compound, the 5-fluoro ADB parent compound (the methyl ester) is treated with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, in a suitable solvent like methanol (B129727) or ethanol. The mixture is typically heated to accelerate the reaction rate. The progress of the hydrolysis can be monitored using analytical techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion of the reaction, the basic solution is neutralized with an acid, which protonates the carboxylate salt to form the final carboxylic acid product (this compound). This synthetic approach is effective for producing various synthetic cannabinoid metabolites that undergo ester hydrolysis. acs.orgdiva-portal.org

Table 1: Overview of Ester Hydrolysis for Synthesis of this compound

Parameter Description
Precursor 5-fluoro ADB (methyl (R)-2-[1-(5-fluoropentyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate)
Reaction Type Base-catalyzed ester hydrolysis (saponification)
Typical Reagents Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
Solvents Methanol, Ethanol, Water
Product This compound (carboxylic acid derivative)

| Workup | Acidification to protonate the carboxylate product |

Purification Methodologies for Synthetic Metabolites

Following synthesis, the crude product contains the desired metabolite along with unreacted starting material, salts, and potential by-products. A multi-step purification process is essential to isolate this compound to the high degree of purity required for an analytical standard.

Liquid-liquid extraction (LLE) serves as an effective initial purification step. researchgate.net This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For this compound, the pH of the aqueous phase can be manipulated to facilitate separation. By acidifying the reaction mixture, the carboxylic acid metabolite becomes neutral and more soluble in an organic solvent (like ethyl acetate (B1210297) or dichloromethane), allowing it to be extracted from the aqueous phase containing inorganic salts. Conversely, adjusting the pH to be basic will deprotonate the carboxylic acid, making it more soluble in the aqueous phase, which can help separate it from non-acidic impurities. nih.gov

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration in the analysis of synthetic cannabinoids and their metabolites. nih.govbu.eduunitedchem.commdpi.com As a purification method, it offers higher selectivity than LLE. In a typical SPE procedure, the crude synthetic mixture is loaded onto a cartridge containing a solid adsorbent (the stationary phase).

For a nonpolar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric material is commonly used. unitedchem.com The process involves four main steps:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer.

Loading: The crude sample, dissolved in a suitable solvent, is passed through the cartridge. The metabolite and other organic compounds are retained on the sorbent.

Washing: A weak solvent is passed through the cartridge to wash away residual salts and more polar impurities while the target metabolite remains bound to the sorbent.

Elution: A strong organic solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate) is used to disrupt the interactions between the metabolite and the sorbent, eluting the purified compound from the cartridge. unitedchem.com

For achieving the highest purity (typically >98%), preparative high-performance liquid chromatography (HPLC) is the preferred method. zeochem.comgmi-inc.com This technique separates components of a mixture with high resolution based on their differential interactions with the stationary and mobile phases. lcms.czchromatographyonline.com

For this compound, reversed-phase preparative HPLC is most effective. The crude extract from LLE or SPE is injected onto a large-diameter column packed with a C18 stationary phase. A mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol (often with a small amount of formic acid to improve peak shape), is pumped through the column. drugfoundation.org.nz As the mixture travels through the column, its components separate into distinct bands. A detector (e.g., UV-Vis) monitors the column effluent, and the fraction containing the pure this compound is collected as it elutes. lcms.cz This method is highly effective for isolating cannabinoids and achieving the purity required for reference materials. researchgate.net

Quality Control and Purity Assessment for Analytical Reference Standards

The final, purified product must undergo rigorous quality control (QC) to be certified as an analytical reference standard. gossmanforensics.com This process confirms the chemical identity and determines the precise purity of the compound, adhering to stringent quality assurance standards often established by forensic science organizations. aafs.orgnist.govnist.govforensic-access.co.uk

Key analytical techniques for the quality control of this compound include:

Identity Confirmation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the compound's exact mass and elemental composition, confirming its molecular formula. nih.gov Tandem mass spectrometry (LC-MS/MS) provides a characteristic fragmentation pattern that serves as a molecular fingerprint for unambiguous identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure, confirming the connectivity of atoms within the molecule and ensuring it is the correct isomer. diva-portal.org

Purity Assessment:

Chromatography: A quantitative HPLC-UV or LC-MS method is used to assess purity. The area of the main compound's peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage. This also helps to identify and quantify any remaining impurities.

Residual Solvent Analysis: Gas chromatography (GC-MS) may be used to test for the presence of residual solvents from the synthesis and purification processes.

The results of all QC tests are compiled into a Certificate of Analysis (CoA), which provides comprehensive documentation of the standard's identity, purity, characterization methods, and recommended storage conditions.

Table 2: Analytical Methods for Quality Control of Reference Standards

Analytical Technique Purpose Key Information Provided
High-Resolution Mass Spectrometry (HRMS) Identity Confirmation Exact mass and elemental composition.
LC-MS/MS Identity Confirmation Molecular weight and characteristic fragmentation pattern.
NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Definitive chemical structure and atom connectivity.
HPLC-UV / LC-MS Purity Assessment Purity percentage and quantification of impurities.

| GC-MS | Impurity Analysis | Detection and quantification of residual solvents. |

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of synthetic cannabinoids and their metabolites, including 5-fluoro ADB metabolite 7 scitechnol.comnih.gov. This technique offers a powerful combination of chromatographic separation and mass spectrometric detection, providing the necessary selectivity and sensitivity for reliable identification and quantification in complex biological samples scitechnol.com.

The development of robust LC-MS/MS methods is a critical first step in the accurate analysis of this compound. This process involves a comprehensive validation of the analytical procedure to ensure its reliability for toxicological investigations scitechnol.comnih.gov. Key aspects of method development include establishing specificity, where the method must be able to unequivocally differentiate the target analyte from other endogenous and exogenous compounds present in the sample. Sensitivity is another paramount consideration, ensuring that the method can detect the metabolite even at trace levels, which is particularly important in forensic cases where concentrations can be very low scitechnol.com.

A comprehensive designer drug LC-MS/MS method was developed to include newer synthetic cannabinoids like this compound, highlighting the continuous need to update analytical methods to keep pace with the evolving landscape of new psychoactive substances oup.com.

Effective chromatographic separation is fundamental to a successful LC-MS/MS analysis, as it minimizes interference from matrix components and ensures the accurate identification and quantification of the target analyte. The choice of the analytical column and the composition of the mobile phase are critical parameters that are optimized during method development.

For the separation of this compound and related compounds, a Poroshell 120 PFP (pentafluorophenyl) column (3.0 × 50 mm i.d., 4 μm particle size) has been utilized scitechnol.com. The mobile phase typically consists of a binary gradient system. One commonly employed mobile phase combination includes an aqueous component of 5 mM ammonium formate with 0.1% formic acid in LC-MS grade water (Mobile Phase A) and an organic mobile phase of acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) scitechnol.com. An isocratic elution at 25% B can be held for a set duration before increasing to 100% B to wash the column, with a constant flow rate of 0.8 mL/min scitechnol.com.

In LC-MS/MS analysis of this compound, positive electrospray ionization (ESI) is a commonly employed technique. In this mode, the analyte molecules are positively charged, allowing for their detection by the mass spectrometer.

Following ionization, the precursor ion of this compound is selected in the first quadrupole of the tandem mass spectrometer and subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic product ions. The specific fragmentation pattern is unique to the structure of the metabolite and is used for its unambiguous identification. While detailed fragmentation pathways are complex, a study on the parent compound, 5F-ADB, identified characteristic fragment ions at m/z 251.12 (as the base peak), 213.10, 145.04, 233.11, and 318.20 ub.ac.id. The ester hydrolysis metabolite, this compound, would be expected to exhibit some similar fragmentation patterns, particularly those arising from the core indazole structure. One study noted that 5F-ADB metabolite 7 undergoes a rearrangement reaction to produce an ion at m/z 251.12 from the precursor ion at m/z 364.20 ub.ac.id.

A fully validated LC-MS/MS method for this compound will have well-defined quantitative performance parameters. These parameters are essential for ensuring the reliability and accuracy of the quantitative results.

Linear Range: This is the concentration range over which the instrument response is directly proportional to the analyte concentration. For this compound, a linear range of 10–500 ng/mL has been established in blood samples nih.govresearchgate.net.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a stated confidence level.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Precision and Accuracy: These parameters are assessed to ensure the method is both reproducible and provides results that are close to the true value. Validated methods for this compound have been shown to meet both precision and accuracy requirements nih.govresearchgate.net.

Quantitative Performance of LC-MS/MS Methods for this compound in Blood
ParameterValueReference
Linear Range10–500 ng/mL nih.govresearchgate.net
PrecisionMet acceptance criteria nih.govresearchgate.net
AccuracyMet acceptance criteria nih.govresearchgate.net

Biological matrices such as blood and urine are complex mixtures of various endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect longdom.org. Ion suppression, a common matrix effect, leads to a decrease in the analyte signal, which can negatively impact the accuracy and sensitivity of the analysis longdom.org.

In the analysis of synthetic cannabinoids, it has been noted that ion suppression can be a significant challenge nih.gov. For the parent compound, 5-fluoro ADB, ion suppression exceeding 25% has been observed nih.govresearchgate.net. While this can be a concern, additional experiments are typically performed during method validation to ensure that the observed suppression does not adversely affect other critical parameters such as the limit of detection and accuracy nih.govresearchgate.net. Various strategies can be employed to mitigate matrix effects, including thorough sample preparation, optimization of chromatographic conditions to separate the analyte from interfering compounds, and the use of isotopically labeled internal standards.

Ultra-High-Performance Liquid Chromatography/High-Resolution Mass Spectrometry (UHPLC/HRMS)

Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC/HRMS) is another powerful tool for the analysis of this compound. This technique offers several advantages, including enhanced chromatographic resolution, which allows for faster analysis times and better separation of complex mixtures. The high-resolution mass spectrometer provides highly accurate mass measurements, which greatly aids in the confident identification of analytes and the elucidation of their elemental composition.

In one study, an LC-HRMS method was developed for the identification of 5F-ADB and its metabolite in urine ub.ac.id. The analysis was performed in full MS and data-dependent MS2 (dd-MS2) scan modes, which allows for both the detection of precursor ions and the acquisition of fragmentation spectra for identification ub.ac.idresearchgate.net. The peak for 5F-ADB metabolite 7 was observed at a retention time of 10.50 minutes ub.ac.id. While the limit of detection (LOD) and limit of quantification (LOQ) for the parent compound, 5F-ADB, were estimated to be 25 ppb and 50 ppb, respectively, using this LC-HRMS method, specific quantitative data for the metabolite were not detailed in the same study ub.ac.id.

Another study utilized LC-HRMS to determine 5F-ADB and its methyl ester hydrolysis metabolite in blood and urine samples from fatal cases nih.gov. This method was fully validated for linearity, LOD, LOQ, recovery, matrix effects, process efficiencies, accuracies, precisions, and stabilities nih.gov. The LODs were between 0.08 and 0.10 ng/mL, and the LOQs were between 0.10 and 0.12 ng/mL for both blood and urine samples, demonstrating the high sensitivity of this technique nih.gov.

Quantitative Performance of LC-HRMS Method for this compound
ParameterMatrixValueReference
LODBlood & Urine0.08–0.10 ng/mL nih.gov
LOQBlood & Urine0.10–0.12 ng/mL nih.gov

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is paramount for the reliable analysis of this compound, as it removes interfering substances from biological matrices like blood and urine, and concentrates the analyte of interest. The choice of technique depends on the specific matrix and the analytical method used.

Protein precipitation (PPT) is a straightforward and rapid method for removing proteins from plasma or serum samples. It is often used as a preliminary clean-up step before further extraction or direct injection into an LC-MS/MS system. For the analysis of synthetic cannabinoids and their metabolites, a simple protein precipitation can be an effective sample preparation technique. researchgate.net

Table: Comparison of Protein Precipitation Solvents for Synthetic Cannabinoid Analysis

SolventAdvantagesDisadvantages
Acetonitrile High protein removal efficiency, compatible with reversed-phase LC.Can cause analyte precipitation if not optimized.
Methanol (B129727) Good for polar analytes, less likely to cause analyte precipitation.Lower protein removal efficiency compared to acetonitrile.
Acetone High protein removal efficiency.Can interfere with some LC-MS systems.

Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from complex matrices. It offers superior cleanup compared to protein precipitation and can be automated for high-throughput analysis. For the analysis of 5-fluoro ADB and its metabolites, various SPE sorbents and protocols have been developed. researchgate.netnih.gov

A common SPE protocol for extracting this compound from blood or urine involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the sorbent.

Loading: The pre-treated biological sample is loaded onto the cartridge.

Washing: The cartridge is washed with a series of solvents to remove interfering substances while retaining the analyte.

Elution: The analyte of interest, this compound, is eluted from the cartridge using an appropriate organic solvent or solvent mixture.

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is effective for extracting synthetic cannabinoids and their metabolites due to their generally hydrophobic nature. nih.gov

For the extraction of this compound from urine, an LLE protocol might involve acidifying the sample followed by extraction with a suitable organic solvent. The choice of solvent is critical and depends on the polarity of the metabolite.

Table: Common LLE Solvents for Synthetic Cannabinoid Metabolite Extraction

SolventPolarityApplication Notes
Hexane/Ethyl Acetate (B1210297) Non-polar/Polar aproticA mixture can be optimized to extract a range of metabolites with varying polarities.
Dichloromethane Polar aproticEffective for a broad range of synthetic cannabinoids and their metabolites.
Methyl tert-butyl ether (MTBE) Polar aproticOffers good recovery for many synthetic cannabinoids and has lower toxicity than dichloromethane.

Research Applications and Future Directions

Development of Comprehensive Metabolic Profiling Strategies for Synthetic Cannabinoids

The rapid and extensive metabolism of synthetic cannabinoids like 5-fluoro ADB necessitates the development of comprehensive metabolic profiling strategies. nih.gov The parent compound is often present in very low concentrations or completely absent in biological samples, making its metabolites, such as 5-fluoro ADB metabolite 7, crucial biomarkers for confirming consumption. scitechnol.comresearchgate.net Research into this compound is pivotal for creating robust analytical methods that can effectively screen for the use of its parent compound.

Metabolic profiling studies, often utilizing human liver microsomes (HLMs), have been instrumental in identifying the primary biotransformation pathways of 5-fluoro ADB. nih.govnih.gov These studies have consistently shown that ester hydrolysis is a dominant metabolic reaction, leading to the formation of this compound. nih.govnih.govresearchgate.net In fact, the concentration of this metabolite in postmortem blood samples can be significantly higher than that of the parent 5-fluoro ADB. researchgate.net This makes this compound a more reliable and sensitive marker for detection. nih.gov

The development of these profiling strategies involves identifying a range of metabolites to ensure that the window of detection is maximized and to account for individual variations in drug metabolism. For 5-fluoro ADB, in addition to the primary ester hydrolysis product (metabolite 7), other identified metabolites include those resulting from oxidative defluorination and hydroxylation. nih.govnih.gov A comprehensive approach that targets a suite of these metabolites, with a particular focus on the most abundant and stable ones like this compound, is essential for forensic and clinical laboratories to keep pace with the ever-evolving landscape of new psychoactive substances. nih.gov

Advancements in Analytical Standard Provision and Method Validation

The accurate identification and quantification of this compound in biological matrices rely heavily on the availability of certified analytical reference standards and rigorously validated analytical methods. Analytical reference standards for this compound are commercially available, which is a critical prerequisite for the development and validation of forensic and clinical testing methods. bertin-bioreagent.comcaymanchem.comcaymanchem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the detection and quantification of synthetic cannabinoid metabolites due to its high sensitivity and selectivity. scitechnol.com Validated LC-MS/MS methods have been developed for the simultaneous analysis of 5-fluoro ADB and this compound in various biological samples, including blood and urine. researchgate.netscielo.org.zaoup.comresearchgate.net These methods are crucial for providing definitive evidence of drug exposure in human performance and postmortem investigations. scitechnol.com

The validation process for these analytical methods typically includes establishing parameters such as:

Limit of detection (LOD) and limit of quantitation (LOQ)

Linearity

Accuracy and precision

Selectivity and specificity

Matrix effects and extraction recovery

For instance, a validated method for postmortem blood samples demonstrated a linear range of 10–500 ng/mL for the 5-fluoro ADB ester hydrolysis metabolite, showcasing the ability to quantify the wide range of concentrations encountered in real-world cases. researchgate.net The continuous refinement of these methods and the provision of high-quality analytical standards are paramount for ensuring the reliability and defensibility of toxicological findings.

In Silico Prediction of Metabolic Pathways (e.g., MetaSite, GLORYx)

In silico metabolic prediction tools are becoming increasingly valuable in the proactive identification of potential metabolites of new psychoactive substances, including synthetic cannabinoids. researchgate.net Software such as MetaSite and GLORYx can predict the likely sites of metabolism on a molecule and the resulting biotransformations. nih.govnih.govresearchgate.net These predictions can guide the targeted search for metabolites in in vitro and in vivo studies, saving time and resources.

For example, in silico tools can predict that the ester group in 5-fluoro ADB is a likely site for hydrolysis, leading to the formation of metabolite 7. By integrating machine learning with rule-based systems, these programs can forecast phase 1 and phase 2 metabolic reactions. nih.gov While no single tool can provide a complete metabolic picture, the combined use of multiple platforms can offer a more comprehensive prediction of a drug's metabolic fate. nih.gov

These computational approaches are particularly useful for newly emerged synthetic cannabinoids for which metabolic data is not yet available. The predictions help toxicologists to anticipate the major urinary markers, which can then be confirmed through laboratory experiments. This proactive approach is essential for rapidly developing detection methods for novel psychoactive substances as they appear on the illicit market.

Exploration of Novel In Vitro and In Vivo Models for Drug Metabolism Studies (e.g., Zebrafish Larvae)

Traditional in vitro models for studying drug metabolism include human liver microsomes (HLMs) and hepatocytes. nih.govdiva-portal.org These models have been successfully used to elucidate the metabolic pathways of 5-fluoro ADB, confirming ester hydrolysis as a key biotransformation. nih.govnih.gov While HLMs are rich in phase I enzymes, hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic processes. frontiersin.org

In addition to these established models, researchers are exploring novel in vivo systems to better understand drug metabolism. The zebrafish (Danio rerio) larvae model has emerged as a promising tool for studying the metabolism of synthetic cannabinoids. nih.gov Zebrafish share a high degree of physiological and genetic homology with humans, making them a relevant model for predicting human metabolic pathways. nih.govmdpi.com

Studies using zebrafish larvae have successfully identified metabolites of various synthetic cannabinoids, and the results have shown good correlation with those obtained from human hepatocyte incubations. nih.gov This model is not only effective but also aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal research. mdpi.com The use of such innovative models can provide valuable insights into the in vivo biotransformation of compounds like 5-fluoro ADB and help to identify key metabolites, such as metabolite 7, that are relevant in human intoxication cases. nih.govmdpi.comsemanticscholar.org

Comparative Analysis of Metabolite Patterns Across Different Synthetic Cannabinoid Structural Classes

The metabolic fate of synthetic cannabinoids can be significantly influenced by their chemical structure. Comparative analysis of metabolite patterns across different structural classes provides valuable insights into structure-metabolism relationships. A notable area of investigation is the comparison between fluorinated and non-fluorinated analogues of synthetic cannabinoids.

For instance, studies have shown that 5-fluoro analogs of pentylindole/pentylindazole synthetic cannabinoids tend to produce 5-hydroxypentyl and pentanoic acid metabolites as major urinary markers. nih.govresearchgate.net In contrast, their non-fluorinated counterparts often undergo hydroxylation at various positions on the pentyl chain without a clear preference. nih.govresearchgate.net

In the case of 5F-ADB-PINACA, a key metabolic reaction is oxidative defluorination followed by carboxylation. researchgate.net Understanding these patterns is crucial for distinguishing between the intake of closely related synthetic cannabinoids, which can have different legal statuses. researchgate.net For example, while 5-fluoro ADB and its non-fluorinated analog ADB-PINACA may share some common metabolites, they also produce unique biomarkers that allow for their specific identification. researchgate.net The study of this compound contributes to this body of knowledge, helping to refine the interpretation of toxicological results for a wide range of synthetic cannabinoids.

Contribution to the Broader Understanding of Xenobiotic Biotransformation Processes

The study of the metabolism of synthetic cannabinoids like 5-fluoro ADB, and specifically its metabolite 7, contributes significantly to the broader field of xenobiotic biotransformation. Xenobiotics are foreign substances that the body must process and eliminate, and the liver is the primary organ responsible for this detoxification process through the action of various enzymes. nih.gov

The metabolic pathways identified for 5-fluoro ADB, such as ester hydrolysis, oxidation, and glucuronidation, are classic examples of phase I and phase II biotransformation reactions. nih.gov By characterizing how these novel compounds are metabolized, researchers can gain a deeper understanding of the substrate specificity and activity of the enzymes involved, such as carboxylesterases and cytochrome P450s. nih.gov

Conclusion

Summary of Current Academic Understanding of 5-fluoro ADB Metabolite 7

This compound, scientifically known as N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, is the primary hydrolysis metabolite of the potent synthetic cannabinoid 5-fluoro-ADB (5F-ADB). Current academic understanding firmly establishes this compound as a critical biomarker for confirming the consumption of its parent compound. Through extensive metabolic processes, primarily ester hydrolysis, 5-fluoro-ADB is rapidly converted in the body to this compound. This biotransformation results in significantly higher concentrations of the metabolite in biological samples, particularly blood, compared to the parent compound. Its greater stability and prevalence make it a more reliable target for detection in forensic and clinical toxicology.

Identification of Gaps in Current Research and Future Research Avenues

Despite the significant progress in understanding this compound, notable gaps in the research remain. A detailed historical account of the initial synthesis of this compound as an analytical reference standard is not extensively documented in publicly available literature. While its identification as a product of metabolism is well-established, the specific timeline and researchers involved in its first chemical synthesis for scientific use are less clear.

Furthermore, while its activity at cannabinoid receptors has been confirmed, a more comprehensive characterization of its pharmacological and toxicological profile is warranted. Future research should focus on:

Quantitative Pharmacological Studies: Detailed in vitro and in vivo studies to precisely quantify its binding affinity and functional activity at CB1 and CB2 receptors are needed to resolve any ambiguities about its potency and efficacy.

Toxicological Investigations: In-depth toxicological studies are necessary to understand its specific contribution to the adverse effects and fatalities associated with 5-fluoro-ADB. This includes investigating its potential for cardiotoxicity, neurotoxicity, and other systemic effects.

Pharmacokinetic Studies: Comprehensive pharmacokinetic studies in animal models would provide valuable data on its absorption, distribution, metabolism, and excretion, further clarifying its behavior in the body and its detection window.

Interaction Studies: Research into the potential synergistic or antagonistic interactions between this compound and other metabolites of 5-fluoro-ADB, as well as other co-ingested substances, would provide a more complete picture of its role in poly-drug use scenarios.

Importance of Continued Academic Investigation for Chemical Compound Characterization

The continued academic investigation of this compound is of paramount importance for several reasons. From a public health and safety perspective, a thorough understanding of this metabolite is crucial for forensic toxicologists and medical professionals to accurately interpret analytical results and manage cases of synthetic cannabinoid exposure. The prevalence of this compound in fatal intoxication cases underscores the need for a complete characterization of its potential dangers.

In the broader context of chemical compound characterization, the study of metabolites like this compound provides a critical framework for understanding the biotransformation and toxicological implications of novel psychoactive substances (NPS). As new synthetic cannabinoids and other designer drugs continue to emerge, the methodologies and knowledge gained from investigating established metabolites will be invaluable for rapidly assessing the risks associated with these new compounds. Continued research not only enhances our ability to respond to the challenges posed by the evolving landscape of NPS but also contributes to the fundamental scientific understanding of pharmacology, toxicology, and analytical chemistry. This ongoing academic inquiry is essential for developing effective public health strategies, informing law enforcement, and ensuring the accurate administration of justice.

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying 5-fluoro ADB metabolite 7 in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound in blood and urine. Postmortem studies using LC-MS/MS have quantified central metabolite concentrations ranging from 10–128 ng/mL in blood, with method validation including hydrolysis steps to differentiate ester metabolites from parent compounds . Confirmatory methods for urine involve hydrolysis with enzymes like β-glucuronidase, followed by extraction (e.g., liquid-liquid or solid-phase) and quantification against deuterated internal standards .

Q. How do central (e.g., heart) and peripheral (e.g., femoral) blood concentrations of this compound differ in postmortem cases?

Central blood samples typically show higher metabolite concentrations (10–128 ng/mL) compared to peripheral blood (10–128 ng/mL in the same range but with lower parent compound levels). This discrepancy may reflect postmortem redistribution or tissue-specific metabolism. For example, peripheral blood parent compound concentrations (0.01–0.70 ng/mL) are often lower than central blood (0.01–1.9 ng/mL), suggesting rapid ester hydrolysis in vivo .

Q. What are the clinical and forensic implications of detecting this compound in driving under the influence of drugs (DUID) cases?

Metabolite 7 detection (e.g., 26.37 ng/mL in blood) correlates with acute impairment, including erratic driving and cognitive deficits, as demonstrated in DUID case studies. LC-MS/MS confirmation is critical, as immunoassays lack specificity for synthetic cannabinoids. Toxicological interpretation must consider the metabolite’s stability, pharmacokinetics, and potential synergistic effects with other drugs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolite concentrations across studies (e.g., 10–128 ng/mL vs. lower ranges)?

Variations arise from differences in hydrolysis efficiency (e.g., enzyme type, incubation time), sample storage conditions (e.g., pH, temperature), and LC-MS/MS parameters (e.g., ion suppression, column selectivity). Standardizing hydrolysis protocols (e.g., using Kura enzyme at 20-minute incubation) and cross-validating with high-resolution MS (HR-MS) can improve reproducibility .

Q. What in vitro models are suitable for studying the pharmacological and toxicological effects of this compound?

Primary human hepatocytes and endothelial cell lines (e.g., human cerebral microvascular endothelial cells) are effective for metabolite profiling and toxicity screening. Hepatocyte studies reveal phase I/II metabolic pathways (e.g., glucuronidation), while endothelial models assess blood-brain barrier disruption and angiogenic effects linked to neurotoxicity .

Q. How can positional isomers of 5-fluoro ADB metabolites be differentiated using HR-MS without reference standards?

HR-MS with predictive fragmentation libraries (e.g., mzCloud™) and collision-induced dissociation (CID) can distinguish isomers. For example, this compound exhibits characteristic product ions at m/z 145.0394 and 233.1983, whereas analogs like 5-fluoro AEB produce distinct fragments (e.g., m/z 304.1820). Complementary NMR analysis of isolated metabolites further confirms structural differences .

Q. What epidemiological trends exist in the detection of this compound, and how do they inform public health responses?

Surveillance data from 2016–2018 show sharp increases in 5-fluoro ADB cases (e.g., 404 detections in Q3 2016), followed by declines due to regulatory bans. Real-time monitoring of forensic casework and wastewater analysis can identify emerging analogs and guide policy updates .

Methodological Considerations

  • Sample Preparation : Include enzymatic hydrolysis for conjugated metabolites and use borax buffer (pH 10.4) during liquid-liquid extraction to optimize recovery .
  • Analytical Validation : Cross-validate LC-MS/MS results with HR-MS or GC-MS to address matrix effects. Use deuterated internal standards (e.g., d₅-AB-PINACA) to correct for ion suppression .
  • Ethical Compliance : Adhere to Schedule I regulations for handling synthetic cannabinoids and obtain IRB approval for human specimen studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.